molecular formula C9H7Cl2NO2S B3032792 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile CAS No. 5210-67-3

3-((3,4-dichlorophenyl)sulfonyl)propanenitrile

Cat. No.: B3032792
CAS No.: 5210-67-3
M. Wt: 264.13 g/mol
InChI Key: XTFPHDYUFCETPN-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile is a high-purity cyano-nitrile compound with a molecular weight of 264.12 g/mol . This compound is known for its unique chemical structure, which includes a dichlorophenyl group and a sulfonyl group attached to a propanenitrile backbone. It is widely used in advanced research and synthesis projects due to its versatile chemical properties .

Preparation Methods

The synthesis of 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological effects .

Comparison with Similar Compounds

3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPHDYUFCETPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364836
Record name 3-(3,4-dichlorophenyl)sulfonylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5210-67-3
Record name 3-(3,4-dichlorophenyl)sulfonylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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